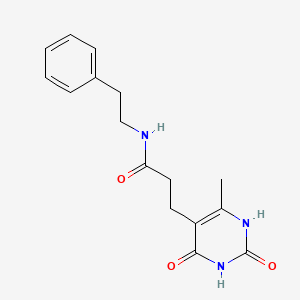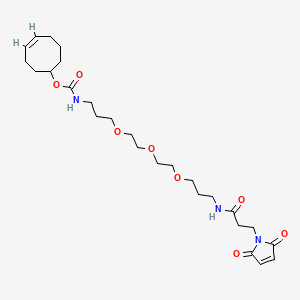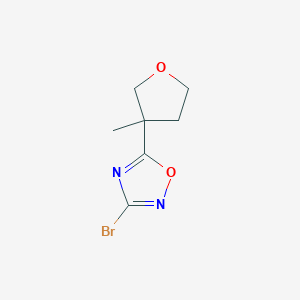
N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-DIMETHOXYPHENYL)-N-(2-FLUOROPHENYL)ACRYLAMIDE” is an intermediate in the synthesis of fluorine containing isoquinoline alkaloids . It has a linear formula of C17H16FNO3 and a molecular weight of 301.32 .
Synthesis Analysis
A new analogue of fluorinated pyrazoline has been synthesized via a one-pot three-component reaction in a sealed-vessel reactor . The structure of the compound has been established by spectroscopy analysis, including UV, FT-IR, HRMS, 1H and 13C NMR spectroscopy .
Molecular Structure Analysis
The molecule “3-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)propanamide” contains a total of 41 bonds. There are 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), and 2 ethers (aromatic) .
Physical And Chemical Properties Analysis
The compound “3-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)propanamide” contains a total of 40 atoms; 18 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Fluorine atom .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research into structurally related compounds often focuses on their synthesis and structural analysis, which are critical for understanding the compound's properties and potential applications. For example, the synthesis of related dimethoxyphenyl compounds involves intricate reactions that yield complex structures, with their properties being thoroughly characterized through techniques like crystal structure and Hirshfeld surface analysis (Prabhuswamy et al., 2016). These studies are foundational for further exploration into the compound's applications in various fields, including materials science and pharmacology.
Materials Science and Polymer Research
In materials science, related compounds have been utilized to develop novel polyamides and polyimides with specific properties, such as thermal stability, solubility, and electrochromic characteristics. For instance, polyamides synthesized from bis(ether-carboxylic acid) derived from related compounds exhibit remarkable solubility and thermal stability, making them suitable for creating flexible, tough films used in advanced materials applications (Hsiao et al., 2000). These materials have potential applications in electronics, coatings, and as components in high-performance composites.
Pharmacological Applications
Although direct pharmacological applications of N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide were not identified, the study of similar molecules suggests potential relevance in drug discovery. For example, compounds with dimethoxyphenyl components have been investigated for their antimicrobial and antitubercular activities, indicating that structurally related molecules might serve as leads or models in the development of new therapeutic agents (Bodige et al., 2020).
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-25-17-8-7-14(13-18(17)26-2)22-20(24)23-10-9-19(27-12-11-23)15-5-3-4-6-16(15)21/h3-8,13,19H,9-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNPYEVZAYKDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCC(SCC2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2651123.png)


![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)

![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)

![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)




